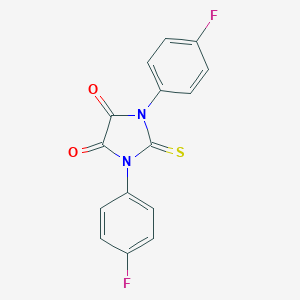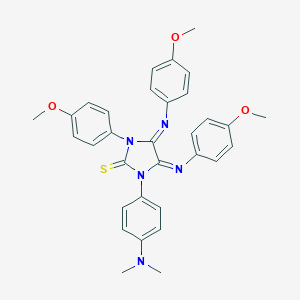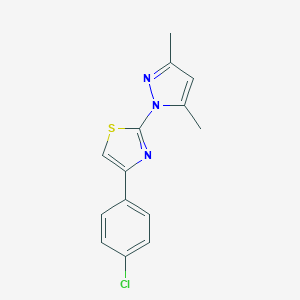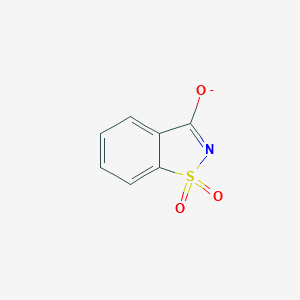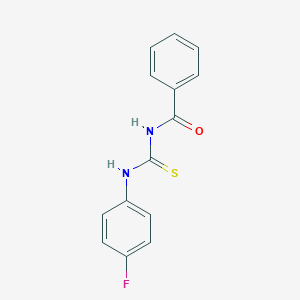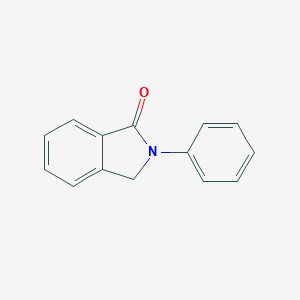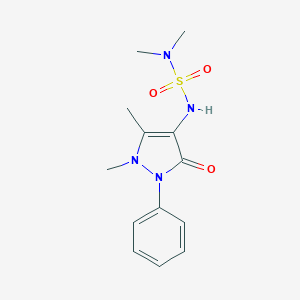![molecular formula C21H24N2O4 B185027 1-[4-(3,5-Dimethoxy-benzoyl)-piperazin-1-yl]-2-phenyl-ethanone CAS No. 5946-54-3](/img/structure/B185027.png)
1-[4-(3,5-Dimethoxy-benzoyl)-piperazin-1-yl]-2-phenyl-ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(3,5-Dimethoxy-benzoyl)-piperazin-1-yl]-2-phenyl-ethanone, also known as Dimebon, is a small molecule that has been extensively studied for its potential therapeutic benefits. Dimebon was initially developed as an antihistamine, but its ability to improve cognitive function and memory in animal models has led to its investigation as a treatment for Alzheimer's disease and other neurodegenerative disorders.
Mechanism of Action
The precise mechanism of action of 1-[4-(3,5-Dimethoxy-benzoyl)-piperazin-1-yl]-2-phenyl-ethanone is not fully understood, but it is thought to act on multiple targets in the brain, including histamine receptors, NMDA receptors, and mitochondrial function. This compound may also have anti-inflammatory and antioxidant effects.
Biochemical and Physiological Effects:
Studies have shown that this compound can improve cognitive function and memory in animal models, and may also have neuroprotective effects. This compound has also been shown to improve mitochondrial function and reduce oxidative stress in the brain.
Advantages and Limitations for Lab Experiments
One advantage of using 1-[4-(3,5-Dimethoxy-benzoyl)-piperazin-1-yl]-2-phenyl-ethanone in lab experiments is its ability to improve cognitive function and memory in animal models, which can be useful in studying neurodegenerative disorders. However, one limitation is the lack of understanding of its precise mechanism of action, which makes it difficult to design experiments to specifically target its effects.
Future Directions
There are several potential future directions for research on 1-[4-(3,5-Dimethoxy-benzoyl)-piperazin-1-yl]-2-phenyl-ethanone. One area of interest is its potential as a treatment for Alzheimer's disease and other neurodegenerative disorders. Other potential future directions include investigating its effects on mitochondrial function and oxidative stress, as well as its potential as a treatment for other conditions such as depression and anxiety.
In conclusion, this compound is a small molecule with potential therapeutic benefits for neurodegenerative disorders. Its ability to improve cognitive function and memory in animal models has led to extensive scientific research on its potential uses. Further research is needed to fully understand its mechanism of action and potential applications.
Synthesis Methods
The synthesis of 1-[4-(3,5-Dimethoxy-benzoyl)-piperazin-1-yl]-2-phenyl-ethanone involves several steps, including the reaction of 3,5-dimethoxybenzoyl chloride with piperazine and subsequent reaction with phenylacetic acid. The resulting product is then purified through recrystallization.
Scientific Research Applications
1-[4-(3,5-Dimethoxy-benzoyl)-piperazin-1-yl]-2-phenyl-ethanone has been the subject of numerous scientific studies, with a focus on its potential therapeutic benefits for neurodegenerative disorders such as Alzheimer's disease, Huntington's disease, and Parkinson's disease. Studies have shown that this compound can improve cognitive function and memory in animal models, and may also have neuroprotective effects.
properties
CAS RN |
5946-54-3 |
|---|---|
Molecular Formula |
C21H24N2O4 |
Molecular Weight |
368.4 g/mol |
IUPAC Name |
1-[4-(3,5-dimethoxybenzoyl)piperazin-1-yl]-2-phenylethanone |
InChI |
InChI=1S/C21H24N2O4/c1-26-18-13-17(14-19(15-18)27-2)21(25)23-10-8-22(9-11-23)20(24)12-16-6-4-3-5-7-16/h3-7,13-15H,8-12H2,1-2H3 |
InChI Key |
NLCIJUMZXNYTQO-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1)C(=O)N2CCN(CC2)C(=O)CC3=CC=CC=C3)OC |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)N2CCN(CC2)C(=O)CC3=CC=CC=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



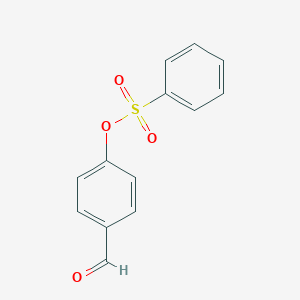


![(5E)-2-(hydroxyamino)-5-[(4-methoxyphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B184949.png)

